molecular formula C14H13BrN4O B243441 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine

4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine

Cat. No. B243441
M. Wt: 333.18 g/mol
InChI Key: OCGYQGNFMBAIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine, also known as BBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BBA belongs to the class of benzotriazole derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in various fields of research.

Mechanism of Action

The mechanism of action of 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine involves its ability to act as an electron acceptor and form charge-transfer complexes with electron donors. This leads to the formation of excitons, which can then dissociate and generate charge carriers. The charge carriers can then be transported through the material, leading to its semiconducting properties.
In the case of PDT, 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine acts as a photosensitizer by absorbing light energy and generating singlet oxygen through a type II photochemical reaction. The singlet oxygen can then react with cellular components, leading to cell death.
Biochemical and Physiological Effects:
4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine has been found to exhibit low toxicity and good biocompatibility in various in vitro and in vivo studies. It has been shown to have minimal cytotoxicity towards normal cells, while exhibiting significant cytotoxicity towards cancer cells in the presence of light.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine in laboratory experiments is its ease of synthesis and purification. It can be synthesized in high yield and purity using a simple and cost-effective method. Another advantage is its stability under ambient conditions, making it easy to handle and store.
One of the limitations of using 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine is its limited solubility in common organic solvents, which can make it challenging to work with in certain experiments. Additionally, its mechanism of action is still not fully understood, which can make it difficult to optimize its properties for specific applications.

Future Directions

There are several future directions for research involving 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine. One area of interest is in the development of new organic semiconductors with improved charge transport properties for use in electronic devices. 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine can serve as a starting point for the synthesis of new derivatives with enhanced properties.
Another area of research is in the development of new photosensitizers for PDT. 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine can be modified to improve its singlet oxygen generation efficiency and selectivity towards cancer cells, leading to more effective therapies.
Overall, 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine is a promising compound with potential applications in various fields of scientific research. Its unique properties and ease of synthesis make it an attractive candidate for further study and development.

Synthesis Methods

The synthesis of 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine involves the reaction of 4-bromo-2-nitroaniline with 4-ethoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reduced using iron powder to obtain 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine in high yield. This synthesis method has been optimized and modified for large-scale production of 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine in the laboratory.

Scientific Research Applications

4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine has been widely studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the development of organic semiconductors for electronic devices. 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and solar cells.
Another area of research where 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine has shown potential is in the field of photodynamic therapy (PDT). PDT involves the use of photosensitizing agents that can selectively accumulate in cancer cells and generate reactive oxygen species upon exposure to light, leading to cell death. 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine has been found to be an effective photosensitizer for PDT due to its high singlet oxygen generation efficiency and low dark toxicity.

properties

Molecular Formula

C14H13BrN4O

Molecular Weight

333.18 g/mol

IUPAC Name

4-bromo-2-(4-ethoxyphenyl)benzotriazol-5-amine

InChI

InChI=1S/C14H13BrN4O/c1-2-20-10-5-3-9(4-6-10)19-17-12-8-7-11(16)13(15)14(12)18-19/h3-8H,2,16H2,1H3

InChI Key

OCGYQGNFMBAIHG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=C(C3=N2)Br)N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=C(C3=N2)Br)N

Origin of Product

United States

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